molecular formula C21H35NO B12587331 N-(2-Methyl-1-phenyldodecan-2-YL)acetamide CAS No. 648908-54-7

N-(2-Methyl-1-phenyldodecan-2-YL)acetamide

Cat. No.: B12587331
CAS No.: 648908-54-7
M. Wt: 317.5 g/mol
InChI Key: DTVWGXSGJKXXKM-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-phenyldodecan-2-yl)acetamide is a synthetic organic compound featuring a long dodecyl chain attached to a central acetamide-phenylethylamine core. This structure suggests potential for significant lipid membrane interaction, making it a candidate for investigative applications in medicinal chemistry and neuroscience research. Compounds with similar structural motifs, such as phentermine-derived acetamides, are often explored for their biological activity . Hypothetical Research Applications & Value: The extended alkyl chain in this molecule may enhance its lipophilicity, potentially leading to increased biomembrane permeability and a longer duration of action in pharmacological studies. Researchers might investigate its affinity for various neurological targets. The acetamide group is a common pharmacophore found in compounds with demonstrated anticonvulsant properties in animal models, indicating a potential avenue for the development of new therapeutic agents . Furthermore, the molecule serves as a valuable intermediate for organic synthesis, particularly for creating more complex molecules with tailored properties for structure-activity relationship (SAR) studies. Disclaimer: This product is intended for research and further manufacturing purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided here regarding potential applications is speculative and for planning research purposes only.

Properties

CAS No.

648908-54-7

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

N-(2-methyl-1-phenyldodecan-2-yl)acetamide

InChI

InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-14-17-21(3,22-19(2)23)18-20-15-12-11-13-16-20/h11-13,15-16H,4-10,14,17-18H2,1-3H3,(H,22,23)

InChI Key

DTVWGXSGJKXXKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-phenyldodecan-2-YL)acetamide typically involves the reaction of 2-methyl-1-phenyldodecan-2-amine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the by-products formed during the reaction. The general reaction scheme is as follows:

[ \text{2-Methyl-1-phenyldodecan-2-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-phenyldodecan-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Pharmacological Studies

N-(2-Methyl-1-phenyldodecan-2-YL)acetamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating conditions such as obesity and metabolic disorders. Its structural similarity to other acetamides suggests that it may exhibit similar biological activities.

Key Findings :

  • Weight Management : Preliminary studies indicate that this compound may influence appetite regulation and energy metabolism, potentially aiding in weight management strategies.
  • Metabolic Effects : Research has shown that compounds with similar structures can improve insulin sensitivity and lipid profiles in animal models of obesity .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, where it was evaluated for its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Case Study :
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 128 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli128

Neuroprotective Effects

Recent research indicates potential neuroprotective effects of this compound, which may be beneficial in the context of neurodegenerative diseases.

Research Insights :

  • In vitro studies have shown that the compound can inhibit acetylcholinesterase activity, suggesting potential use in treating Alzheimer's disease .
Study TypeEffect Observed
In VitroInhibition of acetylcholinesterase
Animal ModelReduced neuroinflammation

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-phenyldodecan-2-YL)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Modifications and Pharmacological Activities

The pharmacological profile of acetamide derivatives is highly dependent on substituent groups and their positions. Below is a comparative analysis of key analogs:

Table 1: Pharmacological Activities of Selected Acetamide Derivatives
Compound Name/Identifier Substituents/Modifications Biological Activity Key Findings Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Methoxyphenyl, pyrrolidinyl-sulfonylquinazoline Anti-cancer (HCT-1, SF268, HT-15, MCF-7, PC-3) IC50 values < 10 µM across multiple cancer cell lines; superior to reference drugs .
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinyl-sulfonylphenyl Analgesic, anti-hypernociceptive Efficacy comparable to paracetamol in inflammatory pain models .
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazolyl-sulfonylpiperazinyl, difluorophenyl Antimicrobial (gram-positive bacteria) MIC values: 2–4 µg/mL against Staphylococcus aureus and Bacillus subtilis .
N-(3-Chloro-4-hydroxyphenyl)acetamide (4) Chlorophenol Metabolite of paracetamol Identified as a photodegradation product; potential hepatotoxicity implications .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Bromophenyl, pyridazinone-methoxybenzyl FPR2 agonist (anti-inflammatory) Activates calcium mobilization and chemotaxis in neutrophils (EC50: 0.1 µM) .

Key Structural Insights

Substituent Position and Electronic Effects :

  • Meta-substitution with electron-withdrawing groups (e.g., chloro, nitro) enhances crystallinity and stability, as seen in N-(3-chlorophenyl)-2,2,2-trichloro-acetamide .
  • Para-methoxy groups (e.g., compound 38) improve anti-cancer activity by enhancing electron density and target binding .

Chain Length and Lipophilicity: Shorter alkyl chains (e.g., ethyl, methyl) in compounds like N-(2-phenylethyl)acetamide derivatives improve solubility but reduce membrane penetration .

Enzyme Inhibition Selectivity: MAO-A inhibitors (e.g., N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide) show 50-fold selectivity over MAO-B due to chloro-phenyl interactions . In contrast, bulkier groups (e.g., dodecan chain) might favor MAO-B inhibition, analogous to safinamide’s benzyloxy group .

Contradictions and Limitations

  • Anti-Cancer vs. Antimicrobial Activity : While sulfonyl-piperazinyl groups enhance antimicrobial activity in compound 47 , similar groups in compound 38 drive anti-cancer effects, suggesting context-dependent target interactions .
  • Meta vs. Para Substitution : Meta-chloro substituents (e.g., compound 4) are linked to photodegradation , whereas para-substituted analogs (e.g., compound 35) exhibit superior analgesic activity .

Biological Activity

N-(2-Methyl-1-phenyldodecan-2-YL)acetamide is a compound of interest due to its potential biological activities. This article compiles findings from various studies, highlighting its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₇NO
  • Molecular Weight : 201.27 g/mol
  • Structure : The compound features an acetamide functional group attached to a dodecane chain with a methyl and phenyl substituent.

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits notable antimicrobial and antioxidant properties. These activities are crucial in the development of new therapeutic agents, particularly in combating resistant strains of bacteria and oxidative stress-related diseases.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantReduction of oxidative stress markers

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Modulation : Potential modulation of receptors related to neurotransmission and inflammatory responses has been suggested.

Case Studies

Pharmacological Studies

Recent pharmacological evaluations have focused on the structure-activity relationship (SAR) of acetamides. Compounds with increased lipophilicity tend to show better CNS penetration and therapeutic efficacy. The incorporation of hydrophobic groups like phenyl can enhance biological activity by improving membrane permeability .

Comparative Analysis with Similar Compounds

This compound can be compared to other acetamide derivatives regarding their biological activities:

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial ActivityAnticonvulsant ActivityReference
This compoundModeratePotential
N-phenylacetamideHighLow
N-(4-Fluorophenyl)acetamideHighModerate

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